

# Spectroscopic Analysis of 2-Chloroaniline Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloroaniline hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloroaniline hydrochloride**, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of publicly accessible, complete spectral datasets for **2-chloroaniline hydrochloride**, this document presents the available data for the parent compound, 2-chloroaniline, and provides a scientifically grounded discussion on the expected spectral characteristics of its hydrochloride salt. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also included to enable researchers to generate their own data.

## Chemical Structure and Properties

- Chemical Name: 2-Chloroanilinium chloride
- Synonyms: 2-Chloroaniline HCl, o-chloroaniline hydrochloride
- CAS Number: 137-04-2[1]
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>Cl<sub>2</sub>N[2]
- Molecular Weight: 164.03 g/mol [2]
- Appearance: White to light yellow crystalline powder[3]

- Solubility: Soluble in water and methanol[2]

## Spectroscopic Data

While a complete set of verified spectral data for **2-chloroaniline hydrochloride** is not readily available in public repositories, the following sections provide data for the free base, 2-chloroaniline, and discuss the anticipated spectral changes upon protonation to the hydrochloride salt.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group in 2-chloroaniline to form the anilinium ion in **2-chloroaniline hydrochloride** is expected to cause a significant downfield shift (to higher ppm values) of the aromatic proton signals due to the increased electron-withdrawing effect of the  $-\text{NH}_3^+$  group. The protons of the ammonium group itself would likely appear as a broad singlet. The choice of solvent is critical for NMR analysis of amine hydrochlorides; deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is a common and suitable solvent.

### 2.1.1. <sup>1</sup>H NMR Data of 2-Chloroaniline (Free Base)

The following table summarizes the reported <sup>1</sup>H NMR spectral data for 2-chloroaniline.

Chemical Shift (ppm)	Multiplicity	Assignment
7.22	d	Aromatic Proton
7.03	t	Aromatic Proton
6.72	d	Aromatic Proton
6.67	t	Aromatic Proton
3.92	s (broad)	$-\text{NH}_2$ Protons

(Data sourced from ChemicalBook, specific assignments may vary)[4]

### 2.1.2. <sup>13</sup>C NMR Data of 2-Chloroaniline (Free Base)

Protonation is also expected to influence the  $^{13}\text{C}$  NMR spectrum, with the carbon atom attached to the nitrogen atom (C1) and the ortho and para carbons experiencing shifts.

Chemical Shift (ppm)	Assignment
142.9	C-N
129.1	C-H
127.4	C-H
119.0	C-Cl
116.9	C-H
115.4	C-H
(Data represents typical values for 2-chloroaniline and may vary based on solvent and conditions)	

## Infrared (IR) Spectroscopy

The IR spectrum of **2-chloroaniline hydrochloride** will exhibit characteristic bands corresponding to the anilinium ion ( $-\text{NH}_3^+$ ). The N-H stretching vibrations of the  $-\text{NH}_3^+$  group are expected to appear as a broad band in the region of  $3000\text{-}2500\text{ cm}^{-1}$ . The N-H bending vibrations will also be present.

### 2.2.1. Key IR Absorption Bands for 2-Chloroaniline (Free Base)

Wavenumber (cm <sup>-1</sup> )	Assignment
3440, 3360	N-H stretching (asymmetric and symmetric)
3050	Aromatic C-H stretching
1620	N-H bending (scissoring)
1490	Aromatic C=C stretching
745	C-Cl stretching

(Assignments are based on typical values for aromatic amines and chloroarenes)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of aromatic compounds is sensitive to the electronic nature of the substituents. Protonation of the amino group to form the anilinium ion reduces the electron-donating character of the nitrogen, which typically leads to a hypsochromic shift (blue shift, to shorter wavelengths) of the primary absorption bands and a decrease in molar absorptivity.

### 2.3.1. UV-Vis Absorption Data of 2-Chloroaniline (Free Base) in Ethanol

λ <sub>max</sub> (nm)	Molar Absorptivity (ε) (L·mol <sup>-1</sup> ·cm <sup>-1</sup> )	Transition
232	~6600	π → π
283	~2000	n → π

(Data is a composite from available literature and should be considered approximate)[3]

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **2-chloroaniline hydrochloride**.

## NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-chloroaniline hydrochloride**.

Materials:

- **2-Chloroaniline hydrochloride**
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- Pipettes and vials

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **2-chloroaniline hydrochloride** and dissolve it in approximately 0.6 mL of DMSO-d<sub>6</sub> in a clean, dry vial.
- Transfer: Transfer the solution to an NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer.
- Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
  - Acquire a  $^{13}\text{C}$  NMR spectrum. This will require a larger number of scans due to the low natural abundance of  $^{13}\text{C}$ .
- Processing: Process the spectra using appropriate software. Reference the  $^1\text{H}$  spectrum to the residual DMSO peak at 2.50 ppm and the  $^{13}\text{C}$  spectrum to the DMSO-d<sub>6</sub> quintet at 39.52 ppm.

## IR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid **2-chloroaniline hydrochloride**.

Materials:

- **2-Chloroaniline hydrochloride**
- Potassium chloride (KCl), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press

Procedure:

- Sample Preparation (KCl Pellet):
  - Place approximately 1-2 mg of **2-chloroaniline hydrochloride** and 100-200 mg of dry KCl powder in an agate mortar.
  - Gently grind the mixture to a fine, homogeneous powder. Note: Due to potential ion exchange with KBr, KCl is the recommended matrix for hydrochloride salts.
- Pellet Formation: Place the powder mixture into a pellet die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
- Analysis: Place the KCl pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy

Objective: To determine the absorption maxima ( $\lambda_{\text{max}}$ ) and molar absorptivity ( $\epsilon$ ) of **2-chloroaniline hydrochloride** in a suitable solvent.

Materials:

- **2-Chloroaniline hydrochloride**
- Methanol, spectroscopic grade

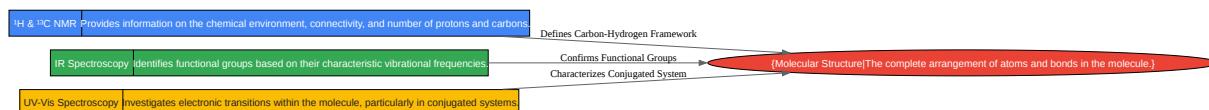
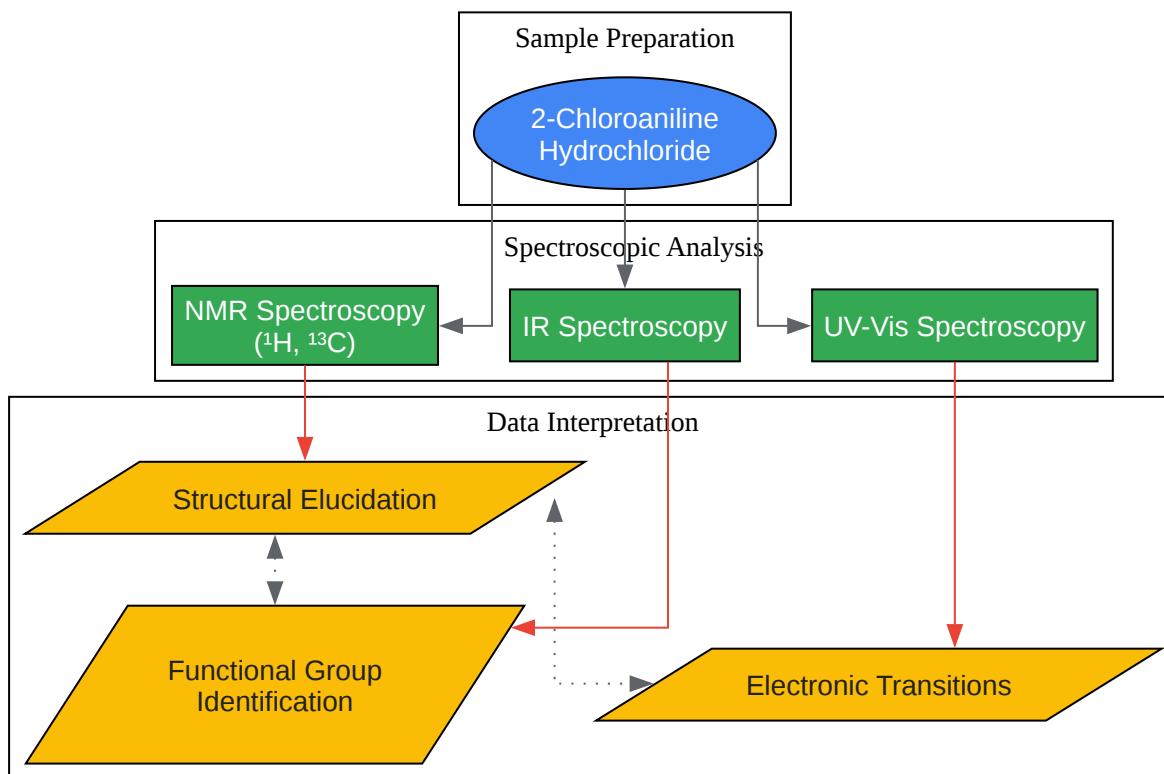
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of **2-chloroaniline hydrochloride** to prepare a stock solution of known concentration (e.g., 1 mg/mL) in methanol.
- Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
- Spectral Acquisition:
  - Fill a quartz cuvette with methanol to use as a blank.
  - Record the baseline spectrum.
  - Record the UV-Vis spectrum of the sample solution from approximately 400 nm to 200 nm.
- Data Analysis: Determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). Calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon bc$ ), where  $A$  is the absorbance at  $\lambda_{\text{max}}$ ,  $b$  is the path length (1 cm), and  $c$  is the molar concentration.

## Workflow and Logical Relationships

The following diagrams illustrate the workflow for the spectroscopic analysis of **2-chloroaniline hydrochloride** and the logical relationships between the different analytical techniques.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)